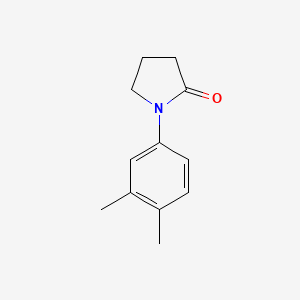

1-(3,4-Dimethylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound has gained significant attention in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and potential biological activities.

Mécanisme D'action

Target of Action

Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . The specific targets of “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” would depend on its specific structure and functional groups.

Biochemical Pathways

Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . The specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action.

Méthodes De Préparation

The synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. Mechanistically, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

1-(3,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anticancer Properties

1-(3,4-Dimethylphenyl)pyrrolidin-2-one has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through modulation of key signaling pathways.

Case Study 1 : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including human melanoma and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell migration, making it a candidate for further development as an anticancer agent.

Case Study 2 : A recent study evaluated the compound's efficacy in reducing cell viability in human triple-negative breast cancer cells, showing an IC50 value comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induces apoptosis |

| IGR39 (Melanoma) | 12 | Inhibits cell migration |

| PPC-1 (Prostate) | 10 | Modulates signaling pathways |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells.

Case Study 3 : The antioxidant activity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, showing that this compound has a higher antioxidant capacity than protocatechuic acid, indicating its potential use in formulations aimed at reducing oxidative damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis can lead to derivatives with altered biological activities.

| Derivative Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)pyrrolidin-2-one | Structure | Moderate anticancer properties |

| 1-(4-Fluorophenyl)pyrrolidin-2-one | Structure | Exhibits anti-inflammatory effects |

Comparaison Avec Des Composés Similaires

Activité Biologique

1-(3,4-Dimethylphenyl)pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 343375-66-1

The compound features a pyrrolidinone ring substituted with a dimethylphenyl group, which is crucial for its biological activity.

Research indicates that pyrrolidinones can exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound can affect pathways related to cell adhesion, migration, and invasion, particularly in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The reported IC50 values range from 10 to 30 µM depending on the cell line and experimental conditions .

- Mechanistic Studies : The compound was shown to impair cell invasion and migration in a concentration-dependent manner. For instance, treatment with 25 µM of the compound resulted in a significant reduction in MDA-MB-231 cell migration as assessed by wound healing assays .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The compound's effectiveness against bacterial strains has been evaluated, although further research is needed to establish its clinical relevance .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 25 | Significant inhibition of proliferation |

| Anticancer | PANC-1 | 30 | Impaired invasion and migration |

| Antimicrobial | E. coli | TBD | Preliminary findings |

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating the binding affinity and biological activity of pyrrolidinone derivatives, it was found that this compound exhibited significant cytotoxicity against MDA-MB-231 cells. The study utilized flow cytometry to analyze apoptosis induction and reported that treatment with the compound led to increased apoptotic cell populations compared to controls .

Case Study 2: Mechanistic Insights into Migration Inhibition

Another investigation focused on the compound's ability to inhibit gelatinase activity (MMP-9), an enzyme critical for tumor invasion. The results indicated that at concentrations above 20 µM, the compound effectively reduced MMP-9 activity in treated cells . This suggests a potential mechanism through which the compound may exert its anticancer effects.

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-5-6-11(8-10(9)2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLPUNOKUQQOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.